molecular formula C13H18IN5 B2807186 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium iodide CAS No. 127236-85-5

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium iodide

Katalognummer: B2807186
CAS-Nummer: 127236-85-5
Molekulargewicht: 371.226
InChI-Schlüssel: ZXTNRWYEYOCNCX-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the class of quaternary ammonium salts derived from 1,4-diazabicyclo[2.2.2]octane (DABCO), a bicyclic amine with a rigid cage-like structure. The substitution of the benzotriazolylmethyl group at the nitrogen center distinguishes it from simpler DABCO derivatives.

Eigenschaften

IUPAC Name

1-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)benzotriazole;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N5.HI/c1-2-4-13-12(3-1)14-15-17(13)11-18-8-5-16(6-9-18)7-10-18;/h1-4H,5-11H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTNRWYEYOCNCX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCN1CC2)CN3C4=CC=CC=C4N=N3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18IN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium iodide is a compound that combines the structural features of benzotriazole and a bicyclic amine. This unique structure suggests potential biological activities that warrant investigation. The benzotriazole moiety is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The compound can be represented as follows:

C13H16N4I\text{C}_{13}\text{H}_{16}\text{N}_4\text{I}

This structure consists of a benzotriazole ring connected to a bicyclic amine, which may influence its biological interactions.

Biological Activity Overview

Research indicates that benzotriazole derivatives exhibit a range of biological activities. The specific compound under consideration has been evaluated for its antibacterial, antifungal, and potential anticancer properties.

Antimicrobial Activity

Studies have shown that benzotriazole derivatives possess significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds featuring the benzotriazole core have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of functional groups can enhance this activity by increasing lipophilicity or facilitating interactions with bacterial membranes .
  • Antifungal Activity : Similar to antibacterial properties, certain benzotriazole derivatives have shown antifungal effects against pathogens like Candida albicans. The Minimum Inhibitory Concentration (MIC) values for effective compounds often range from 12.5 to 25 μg/ml .

Anti-inflammatory and Analgesic Properties

Some studies indicate that benzotriazole compounds can exhibit anti-inflammatory and analgesic effects. For example, certain derivatives have been tested for their ability to reduce inflammation in animal models, showing promise in pain management scenarios .

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
Alizadeh et al. AntimicrobialIdentified several 1,2,3-triazole derivatives with good antibacterial activity through optimized synthesis methods.
Das et al. AntimicrobialEvaluated novel oxazolidinone derivatives with potent antibacterial activity against Gram-positive strains.
Pagliero et al. AntifungalReported on N-benzenesulfonylbenzotriazoles with significant antifungal activity against Candida spp., with MICs showing effectiveness at low concentrations.

The mechanism by which 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium iodide exerts its biological effects is likely multifaceted:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Enzyme Inhibition : Benzotriazoles are known to inhibit various enzymes involved in bacterial metabolism and replication.

Vergleich Mit ähnlichen Verbindungen

Substituent Diversity in DABCO Derivatives

DABCO-based ionic liquids and salts vary primarily in their substituents and counterions. Key structural analogs include:

Compound Name Substituent Counterion Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key References
1-Methyl-DABCO iodide Methyl I⁻ C₇H₁₅IN₂ 254.11 Not specified
(S)-1-(2-Methylbutyl)-DABCO iodide (L1) 2-Methylbutyl I⁻ C₁₂H₂₅IN₂ 316.25 62.9%
1-Hexyl-DABCO iodide Hexyl I⁻ C₁₃H₂₇IN₂ 338.27 98% purity
1-(3-Sulfopropyl)-DABCO 3-Sulfopropyl - C₁₀H₂₁N₂O₃S⁺ 249.35 (cation) Not specified
Target Compound Benzotriazolylmethyl I⁻ C₁₃H₁₆IN₅ 401.21 Not reported

Key Observations :

  • Simple alkyl derivatives (e.g., methyl, hexyl) are synthesized via nucleophilic substitution between DABCO and alkyl halides, often requiring controlled conditions due to exothermic reactions . The target compound likely follows a similar pathway, but the benzotriazole-containing alkyl halide precursor may necessitate optimized reaction times or temperatures.
  • Yields for chiral alkyl derivatives (e.g., L1, L2) range from 60–92%, depending on steric and electronic effects . The target compound’s synthesis efficiency remains unreported but may face challenges due to steric hindrance from the benzotriazole group.

Functional and Application-Based Comparisons

Material Science and Crystallography

  • Methyl-DABCO iodide forms crystalline salts with perchlorate, characterized by strong hydrogen bonding .
  • DABCO hydroiodide hydrate (dabcoHI) exhibits pressure-induced hydration, with crystallographic parameters a = 14.896 Å, b = 21.236 Å, c = 30.962 Å . Structural data for the target compound is lacking, but its bulkier substituent may disrupt crystal packing compared to smaller analogs.

Stability and Handling Considerations

  • Storage : Alkyl-DABCO salts (e.g., methyl, hexyl) require inert gas atmospheres and low temperatures (2–8°C) to prevent degradation . The target compound’s benzotriazole group may enhance stability under light exposure but necessitates similar precautions due to the iodide counterion’s sensitivity.
  • Synthesis Hazards : Exothermic reactions during alkylation (e.g., methyl iodide + DABCO) demand slow reagent addition to avoid explosions .

Q & A

Q. What are the optimal synthetic conditions for preparing 1,4-diazabicyclo[2.2.2]octane-based quaternary salts, and what safety precautions are critical?

Methodological Answer: The synthesis involves alkylation of DABCO with alkyl halides (e.g., methyl iodide or benzotriazole-substituted methyl iodide) in chloroform or ethanol. For example:

  • Reagents : DABCO (2.8 g, 0.025 mol) and methyl iodide (2.86 g, 0.020 mol) in chloroform .
  • Conditions : Slow addition of methyl iodide (exothermic; risk of explosion), 24 h stirring at room temperature, and purification via ethanol recrystallization.
  • Safety : Use inert atmosphere, controlled temperature, and avoid rapid mixing. Yield: ~75% .

Q. How can researchers characterize the crystal structure and hydrogen-bonding interactions of this compound?

Methodological Answer:

  • X-ray crystallography : Determine unit cell parameters (e.g., orthorhombic Pbca, a=13.907(3)a = 13.907(3) Å, b=10.927(2)b = 10.927(2) Å, c=19.194(4)c = 19.194(4) Å) and hydrogen-bond distances (e.g., O9⋯N1 = 2.823(3) Å) .
  • Spectroscopy : Use 1^1H/13^13C NMR to confirm alkylation and IR for functional groups.
  • Thermal analysis : DSC to detect phase transitions linked to dielectric properties .

Q. What solvents and storage conditions are suitable for this compound?

Methodological Answer:

  • Solubility : Polar solvents (methanol, ethanol) for recrystallization. Avoid moisture-sensitive conditions.
  • Storage : 2–8°C in inert gas (argon/nitrogen) to prevent iodide oxidation or hygroscopic degradation .

Advanced Research Questions

Q. How do structural features influence phase transitions and dielectric behavior in DABCO-based salts?

Methodological Answer:

  • Cation ordering : The rigid DABCO core and hydrogen bonding (e.g., O9⋯O5 = 2.952(3) Å) stabilize ordered states, enabling reversible dielectric transitions .
  • Pressure effects : Hydration under pressure (e.g., dabcoHI hydrate at 0.5 GPa) alters coordination geometry (Na–O bonds) and hydrogen-bond networks, impacting phase stability .
  • Experimental design : Variable-temperature/pressure XRD and dielectric constant measurements to correlate structure-function relationships .

Q. What reaction pathways enable functionalization of this compound for piperazine derivatives or catalytic applications?

Methodological Answer:

  • Nucleophilic ring-opening : React quaternary salts with phenols or thiols in PEG/diglyme at 100–120°C to form 1-alkyl-4-(2-phenoxyethyl)piperazines .
  • Catalysis : Ionic liquids (e.g., 1,4-bis-DABCO hydroxide) promote pyrano-pyrimidinone synthesis under grinding conditions (room temperature, 10–30 min, 85–92% yield) .
  • Fluorescent probes : Modify with bromopropyl groups for apoptosis-tracking dyes (HRMS validation, Figure S54–S56) .

Q. How can researchers resolve contradictions in crystallographic data or reaction yields?

Methodological Answer:

  • Data validation : Cross-check XRD parameters (e.g., Rint<0.06R_{\text{int}} < 0.06, completeness >99%) with software (SHELX, Bruker APEX2) .
  • Yield optimization : Screen solvents (e.g., ethanol vs. methanol) and stoichiometry (DABCO:alkyl halide = 1:0.8–1.2) to mitigate side reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.